(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbazole core, which is known for its stability and electronic properties, making it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole core can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The final step involves the formation of the butanamide moiety through a condensation reaction with the appropriate formamido and imino groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole core, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is used as a building block for synthesizing more complex molecules. Its stability and electronic properties make it suitable for use in organic synthesis and materials science .
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it valuable for investigating cellular processes and enzyme activities .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of (3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound shares a similar carbazole core but differs in its functional groups, leading to different chemical properties and applications.
N’-[(E)-(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: Another compound with a carbazole core, but with different substituents, resulting in unique reactivity and applications.
Uniqueness
(3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C26H26N4O3/c1-4-30-23-8-6-5-7-21(23)22-16-19(11-14-24(22)30)27-25(31)15-17(2)28-29-26(32)18-9-12-20(33-3)13-10-18/h5-14,16H,4,15H2,1-3H3,(H,27,31)(H,29,32)/b28-17+ |
InChI Key |
JRTCKKONIQZVBV-OGLMXYFKSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC=C(C=C3)OC)/C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC=C(C=C3)OC)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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